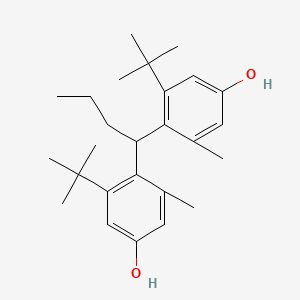
4,4'-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) is an organic compound with the molecular formula C26H38O2. It is known for its antioxidant properties and is commonly used in various industrial applications, particularly in the stabilization of polymers and rubbers .
Métodos De Preparación
The synthesis of 4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) typically involves the reaction of 3-tert-butyl-5-methylphenol with butane-1,1-diyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods often utilize large-scale reactors and continuous flow systems to ensure high yield and purity .
Análisis De Reacciones Químicas
4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research is ongoing into its potential use in pharmaceuticals as an antioxidant agent to protect against oxidative damage in various diseases.
Mecanismo De Acción
The antioxidant activity of 4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound’s molecular targets include reactive oxygen species and other free radicals, and it operates through pathways involving radical scavenging and inhibition of oxidative chain reactions .
Comparación Con Compuestos Similares
4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
- 4,4’-(Butane-2,2-diyl)diphenol
- 4,4’-Methylenediphenol
- Diphenolic acid
- 4,4’-(4-Methylpentane-2,2-diyl)diphenol
These compounds share structural similarities but differ in their specific substituents and the positions of these substituents on the phenolic rings. The unique combination of tert-butyl and methyl groups in 4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) contributes to its distinct antioxidant properties and makes it particularly effective in stabilizing polymers and rubbers .
Propiedades
Número CAS |
22770-93-0 |
|---|---|
Fórmula molecular |
C26H38O2 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
3-tert-butyl-4-[1-(2-tert-butyl-4-hydroxy-6-methylphenyl)butyl]-5-methylphenol |
InChI |
InChI=1S/C26H38O2/c1-10-11-20(23-16(2)12-18(27)14-21(23)25(4,5)6)24-17(3)13-19(28)15-22(24)26(7,8)9/h12-15,20,27-28H,10-11H2,1-9H3 |
Clave InChI |
VWQJDBDBKBVVBX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(C=C(C=C1C)O)C(C)(C)C)C2=C(C=C(C=C2C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


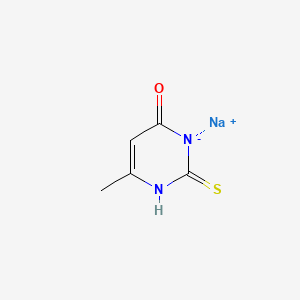
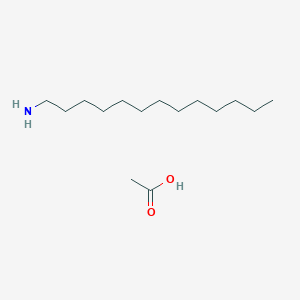
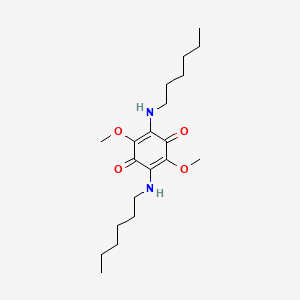
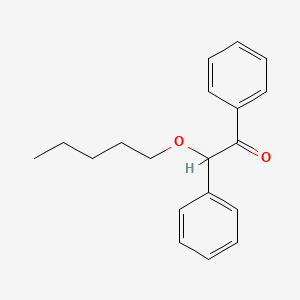
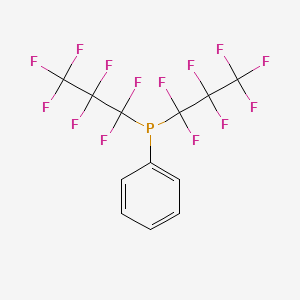
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)
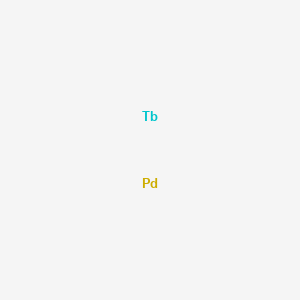
![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)

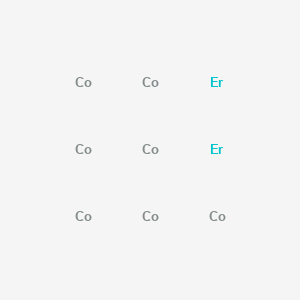
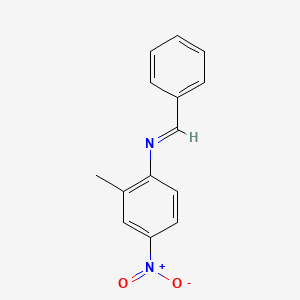
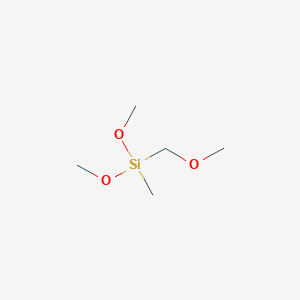
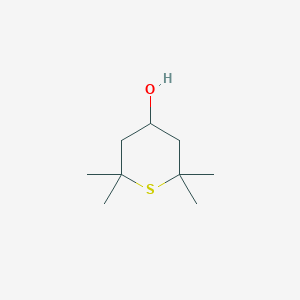
![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)
